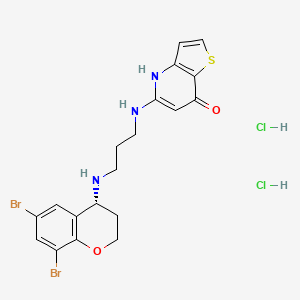
CRS3123 dihydrochloride
説明
CRS3123 dihydrochloride is an investigational drug that has been used in trials studying the treatment of Clostridium Difficile Infection . It is a novel small molecule that potently inhibits methionyl-tRNA synthetase of Clostridioides difficile . It has potent activity against C. difficile and aerobic Gram-positive bacteria but little activity against Gram-negative bacteria, including anaerobes .
Molecular Structure Analysis
The molecular structure of CRS3123 dihydrochloride consists of several reactive amino groups on the molecule . The absorbed drug was glucuronidated at these reactive amino groups, which precluded accurate pharmacokinetic analysis of the parent drug .
Physical And Chemical Properties Analysis
The molecular weight of CRS3123 dihydrochloride is 586.17 . It is a solid substance and should be stored at 4°C in a dry, sealed environment . The solubility of CRS3123 dihydrochloride in DMSO is 100 mg/mL (ultrasonic and warming and heat to 60°C) .
科学的研究の応用
Treatment of Clostridium difficile Infections
REP3123 has been developed as a new antibiotic to treat Clostridium difficile infections . It has shown activity against a collection of 108 clinical isolates of C. difficile and against epidemic, moxifloxacin-resistant BI/NAP1/027 strains . The compound targets C. difficile with high specificity and selectivity .
Inhibition of Methionyl-tRNA Synthetase (MetRS)
REP3123 is a novel inhibitor of methionyl-tRNA synthetase (MetRS) . It targets C. difficile MetRS with a calculated inhibition constant (Ki) of 0.020 nM, and selectivity was >1000-fold over human mitochondrial and cytoplasmic MetRS .
Inhibition of Protein Synthesis
The specific mode of action within bacterial cells was demonstrated by macromolecular synthesis assays that showed inhibition of protein synthesis by REP3123 .
Treatment of Aerobic Gram-positive Infections
The spectrum of activity of REP3123 includes clinically important aerobic Gram-positive cocci such as Staphylococcus aureus, Streptococcus pyogenes, Enterococcus faecalis, and Enterococcus faecium .
Clinical Trials for Clostridioides Difficile Infection
CRS3123 has been evaluated in a Phase 2 clinical trial for the treatment of adults with a primary episode or first recurrence of Clostridioides Difficile Infection .
Inhibition of Toxin Production and Sporulation
CRS3123 has potential advantages over current CDI therapies. It has been found to inhibit toxin production , potentially leading to lower morbidity and mortality, and faster resolution of symptoms. It also inhibits sporulation , potentially leading to lower rates of transmission and recurrence .
Safety and Tolerability Studies
CRS3123 has been evaluated in a multiple-ascending-dose placebo-controlled phase 1 trial with thirty healthy participants to determine the safety, tolerability, and pharmacokinetics of CRS3123 .
Narrow-Spectrum Antibiotic
CRS3123 is a potent and orally active narrow-spectrum antibiotic . It has potent activity against all clinical isolates of C. difficile and aerobic Gram-positive bacteria but little activity against Gram-negative bacteria, including anaerobes .
作用機序
Target of Action
REP 3123 dihydrochloride, also known as CRS3123 dihydrochloride, is a novel inhibitor of methionyl-tRNA synthetase (MetRS) . MetRS is an enzyme that plays a crucial role in protein synthesis in bacteria. It is responsible for the ligation of methionine to its corresponding tRNA, which is a critical step in the initiation of protein synthesis .
Mode of Action
REP 3123 dihydrochloride interacts with its target, MetRS, by inhibiting its activity . This inhibition disrupts the protein synthesis within the bacterial cells, leading to their inability to grow and reproduce . The compound has a calculated inhibition constant (Ki) of 0.020 nM for C. difficile MetRS, and its selectivity is >1000-fold over human mitochondrial and cytoplasmic MetRS .
Biochemical Pathways
The primary biochemical pathway affected by REP 3123 dihydrochloride is the protein synthesis pathway in bacteria . By inhibiting MetRS, the compound prevents the correct formation of methionyl-tRNA, a key component in the initiation of protein synthesis . This disruption leads to a halt in protein production, which is essential for bacterial growth and reproduction .
Result of Action
The inhibition of MetRS by REP 3123 dihydrochloride leads to a disruption in protein synthesis, which in turn inhibits the growth and reproduction of bacteria . Specifically, the compound has potent activity against Clostridium difficile (C. difficile) and aerobic Gram-positive bacteria . It has little activity against gram-negative bacteria, including anaerobes .
Action Environment
The action of REP 3123 dihydrochloride is influenced by the bacterial environment. It is most effective against aerobic Gram-positive bacteria and C. difficile . Its efficacy may be reduced in environments with a high presence of Gram-negative bacteria or anaerobes, against which it has little activity
Safety and Hazards
CRS3123 dihydrochloride was generally safe and well tolerated in a phase 1 study . The most frequent adverse events were decreased hemoglobin, headache, and abnormal urine analysis; all adverse events in the active-treatment groups were mild to moderate, and their frequency did not increase with dose .
特性
IUPAC Name |
5-[3-[[(4R)-6,8-dibromo-3,4-dihydro-2H-chromen-4-yl]amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Br2N3O2S.2ClH/c20-11-8-12-14(2-6-26-18(12)13(21)9-11)22-4-1-5-23-17-10-16(25)19-15(24-17)3-7-27-19;;/h3,7-10,14,22H,1-2,4-6H2,(H2,23,24,25);2*1H/t14-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJABMYSJSDCBO-FMOMHUKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1NCCCNC3=CC(=O)C4=C(N3)C=CS4)C=C(C=C2Br)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@@H]1NCCCNC3=CC(=O)C4=C(N3)C=CS4)C=C(C=C2Br)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Br2Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
REP 3123 dihydrochloride | |
CAS RN |
1013915-99-5 | |
| Record name | CRS-3123 dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1013915995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CRS-3123 DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IF2P0Y7Y0R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-[7-[4-[8-(2-acetamidoethyl)naphthalen-2-yl]oxybutoxy]naphthalen-1-yl]ethyl]acetamide](/img/structure/B1680433.png)
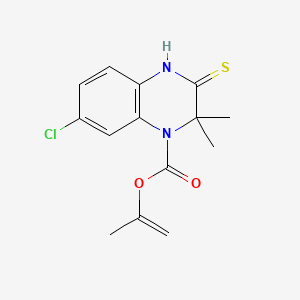
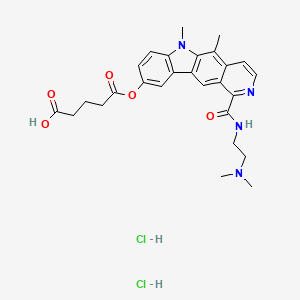
![Methyl 6-methyl-3-(2-methylpropyl)-4-(3-nitrophenyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1680436.png)
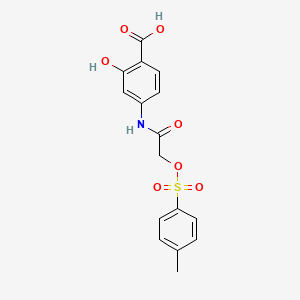
![methyl (4S)-6-methyl-3-(2-methylpropyl)-4-(3-nitrophenyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1680438.png)
![1-(3,4-dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1680444.png)
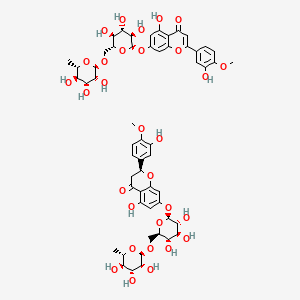
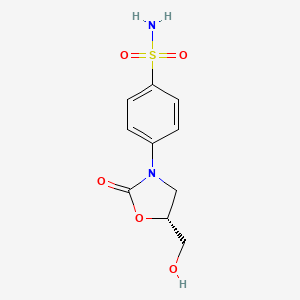
![1-[(3-carbamimidoylphenyl)methyl]-4-methyl-N-(naphthalen-1-ylmethyl)indole-2-carboxamide](/img/structure/B1680451.png)
![3-Bromo-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1680452.png)
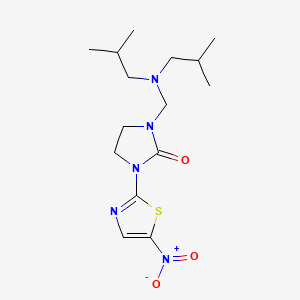
![7-chloro-10-hydroxy-1-(4-methylpiperazin-1-yl)imino-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridin-9-one](/img/structure/B1680455.png)
